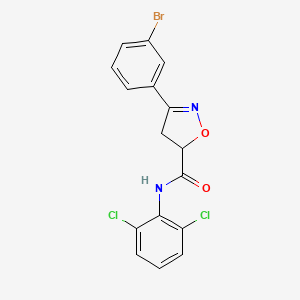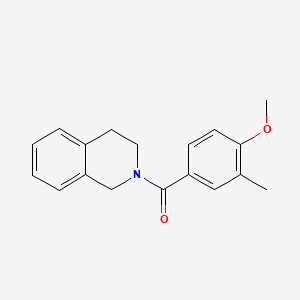
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, commonly known as BRD0705, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and inflammation. Therefore, BRD4 has emerged as a promising target for the development of novel therapeutics for cancer and inflammatory diseases.
Mechanism of Action
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide contains two bromodomains that recognize acetylated lysine residues on histone proteins, leading to the recruitment of transcriptional co-activators and the activation of gene expression. BRD0705 binds to the acetyl-lysine recognition pocket of the bromodomain, thereby blocking the interaction between 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide and its co-activators and inhibiting the transcriptional activity of 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide.
Biochemical and Physiological Effects:
BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the migration and invasion of cancer cells. In addition, BRD0705 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia, suggesting its potential as an anti-inflammatory agent. However, the exact biochemical and physiological effects of BRD0705 on different cell types and tissues are still being investigated.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BRD0705 in lab experiments is its high potency and selectivity for 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. This allows researchers to specifically target the transcriptional activity of 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide without affecting other bromodomain-containing proteins. However, one of the limitations of using BRD0705 is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
Future Directions
There are several future directions for the research and development of BRD0705. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in in vivo models. Another direction is the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents. In addition, the identification of biomarkers that predict the response to BRD0705 treatment could help to personalize its use in clinical settings. Finally, the development of more potent and selective 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibitors could lead to the discovery of novel therapeutics for cancer and inflammatory diseases.
Scientific Research Applications
BRD0705 has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Several studies have shown that BRD0705 inhibits the proliferation and survival of cancer cells, including acute myeloid leukemia (AML), multiple myeloma, and breast cancer cells. In addition, BRD0705 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and microglia, suggesting its potential as an anti-inflammatory agent.
properties
IUPAC Name |
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N2O2/c17-10-4-1-3-9(7-10)13-8-14(23-21-13)16(22)20-15-11(18)5-2-6-12(15)19/h1-7,14H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUOEZUNWZUMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)

![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)
![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4771561.png)
![1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)
![2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4771572.png)
![2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid](/img/structure/B4771577.png)
![4-{[4-(3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B4771612.png)
![N-benzyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4771623.png)